

Furo[3,2-b]pyridine-6-carboxylic acid chemical properties

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Compound of Interest

Furo[3,2-b]pyridine-6-carboxylic acid

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Furo[3,2-b]pyridine-6-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic organic compound featuring a fused furan and pyridine ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Derivatives of the furo[3,2-b]pyridine core have been identified as potent inhibitors of key cellular signaling pathways, including the Hedgehog (Hh) and Cdc-like kinase (CLK) pathways, suggesting their potential as therapeutic agents in oncology and other diseases. This document provides a technical overview of the known chemical properties, general synthetic approaches, and the biological context of Furo[3,2-b]pyridine-6-carboxylic acid and its derivatives.

Chemical Properties

While specific experimentally determined data for Furo[3,2-b]pyridine-6-carboxylic acid is limited in publicly available literature, its fundamental properties can be summarized.

Table 1: General and Physicochemical Properties of Furo[3,2-b]pyridine-6-carboxylic acid



Property	Value	Source
Chemical Name	Furo[3,2-b]pyridine-6- carboxylic acid	-
CAS Number	122535-04-0	[1]
Molecular Formula	C ₈ H ₅ NO ₃	[1]
Molecular Weight	163.13 g/mol	[1]
Appearance	Solid (predicted)	-
pKa (Predicted)	2.03 ± 0.30	[1]
Storage Conditions	Store in freezer, under -20°C, sealed in dry conditions	[1]

Table 2: Spectroscopic Data (Predicted Ranges)

Due to the lack of specific experimental spectra for **Furo[3,2-b]pyridine-6-carboxylic acid**, the following table outlines the expected regions for key spectroscopic signals based on the functional groups present in the molecule.

Spectroscopy	Expected Chemical Shifts / Frequencies	
¹ H NMR	Aromatic protons (δ 7.0-9.0 ppm), Carboxylic acid proton (δ 10-13 ppm, broad)	
¹³ C NMR	Aromatic carbons (δ 110-160 ppm), Carboxylic acid carbonyl (δ 165-185 ppm)	
IR Spectroscopy	O-H stretch (carboxylic acid, broad, 2500-3300 cm ⁻¹), C=O stretch (1680-1710 cm ⁻¹), C-O stretch (1210-1320 cm ⁻¹), Aromatic C-H and C=C stretches	
Mass Spectrometry	Molecular ion peak (M+) at m/z = 163, Fragmentation patterns corresponding to loss of -OH, -COOH	



Synthesis and Reactivity General Synthetic Approaches

The synthesis of the furo[3,2-b]pyridine scaffold can be achieved through various strategies. A common approach involves the construction of the furan ring onto a pre-existing pyridine core.

Representative Experimental Protocol (Hypothetical):

This protocol is a generalized representation based on common synthetic methods for similar furo[3,2-b]pyridine derivatives and should be adapted and optimized for specific laboratory conditions.

Objective: To synthesize Furo[3,2-b]pyridine-6-carboxylic acid.

Materials:

- Appropriately substituted pyridine precursor (e.g., a 2-halopyridine with a vicinal formyl or acetyl group)
- A reagent for furan ring formation (e.g., a glycolate derivative)
- Base (e.g., sodium hydride, potassium carbonate)
- Anhydrous solvent (e.g., DMF, THF)
- Reagents for workup and purification (e.g., water, ethyl acetate, silica gel)

Procedure:

- Step 1: Furan Ring Formation. To a solution of the substituted pyridine precursor in an anhydrous solvent under an inert atmosphere, add the base portion-wise at 0°C. Stir the mixture for 30 minutes.
- Add the furan-forming reagent dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.



- Step 2: Workup. After completion, cool the reaction mixture to room temperature and quench with water.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Step 3: Purification. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the Furo[3,2-b]pyridine intermediate.
- Step 4: Carboxylic Acid Formation. If the precursor used contained an ester group at the 6-position, perform hydrolysis using standard conditions (e.g., aqueous lithium hydroxide or sodium hydroxide) to yield the final **Furo[3,2-b]pyridine-6-carboxylic acid**.
- Purify the final product by recrystallization or chromatography.

Reactivity

The reactivity of **Furo[3,2-b]pyridine-6-carboxylic acid** is dictated by its constituent functional groups: the aromatic furo[3,2-b]pyridine core and the carboxylic acid moiety.

- Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.
- Aromatic Core: The furo[3,2-b]pyridine ring system is amenable to electrophilic aromatic substitution reactions, with the position of substitution directed by the electron-donating and withdrawing nature of the fused rings and the carboxylic acid group. The pyridine nitrogen can also be quaternized.

Biological Activity and Signaling Pathways

Derivatives of the furo[3,2-b]pyridine scaffold have shown significant biological activity, primarily as inhibitors of protein kinases. Two key pathways implicated are the Hedgehog (Hh) signaling pathway and the Cdc-like kinase (CLK) pathway.

Inhibition of Hedgehog Signaling

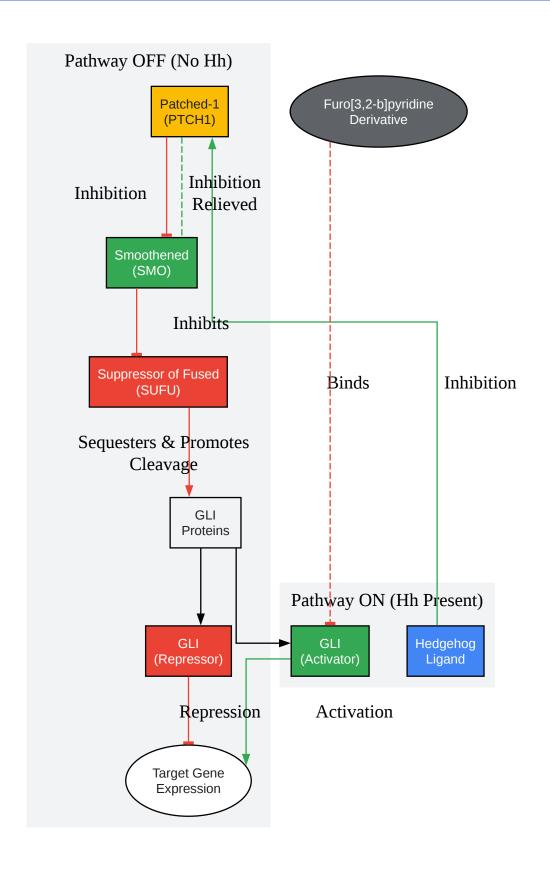






The Hedgehog signaling pathway is crucial during embryonic development and its aberrant activation is linked to the formation and progression of various cancers. Furo[3,2-b]pyridine derivatives have been identified as modulators of this pathway, acting downstream of the Smoothened (SMO) receptor.





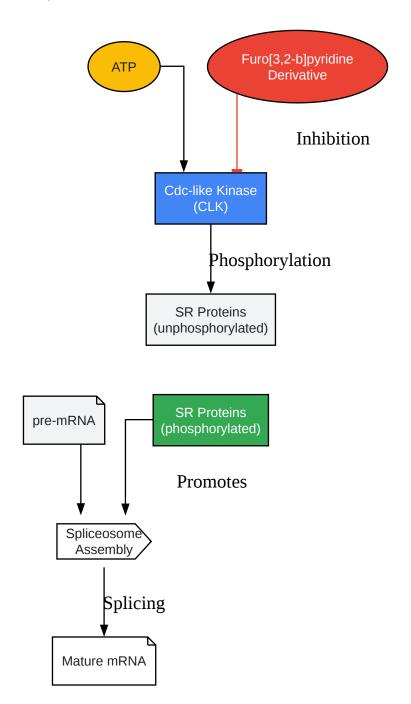
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Caption: Hedgehog signaling pathway and the inhibitory point of Furo[3,2-b]pyridine derivatives.

Inhibition of Cdc-like Kinases (CLKs)

Cdc-like kinases are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. Dysregulation of CLKs is associated with various diseases, including cancer. Furo[3,2-b]pyridine derivatives have been developed as potent and selective inhibitors of CLKs.





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Caption: Simplified workflow of CLK-mediated pre-mRNA splicing and its inhibition.

Conclusion

Furo[3,2-b]pyridine-6-carboxylic acid belongs to a class of heterocyclic compounds with significant potential in drug discovery. While specific experimental data for this particular molecule remains scarce in the public domain, the broader family of furo[3,2-b]pyridine derivatives has demonstrated promising activity as inhibitors of critical cancer-related signaling pathways. Further research into the synthesis, characterization, and biological evaluation of **Furo[3,2-b]pyridine-6-carboxylic acid** and its analogues is warranted to fully explore their therapeutic potential. This technical guide serves as a foundational resource for researchers and scientists entering this exciting area of medicinal chemistry.

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References

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